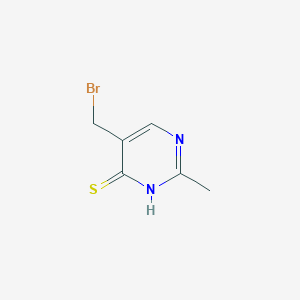
4-Propylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a pyridine ring with a nitrile group attached to the 3-position and a propyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: 4-Propylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 4-propylpyridine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows: [ \text{4-Propylpyridine} + \text{Cyanogen Bromide} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the ammoxidation of 4-propylpyridine. This process includes the reaction of 4-propylpyridine with ammonia and oxygen over a catalyst at elevated temperatures to yield the desired nitrile compound.
化学反应分析
Types of Reactions: 4-Propylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
4-Propylnicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-propylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and enzymatic studies.
相似化合物的比较
Nicotinonitrile: Lacks the propyl group at the 4-position.
3-Cyanopyridine: Similar structure but without the propyl group.
4-Methylnicotinonitrile: Contains a methyl group instead of a propyl group.
Uniqueness: 4-Propylnicotinonitrile is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity
属性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
4-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-2-3-8-4-5-11-7-9(8)6-10/h4-5,7H,2-3H2,1H3 |
InChI 键 |
CEUQXFVDZRGSRU-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=NC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


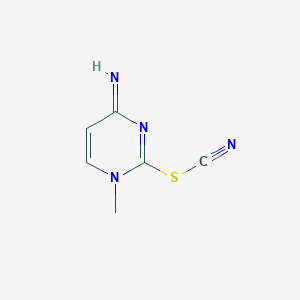

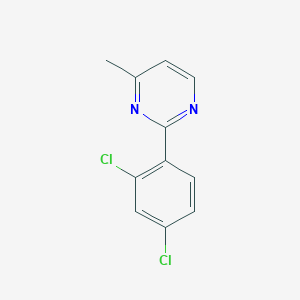
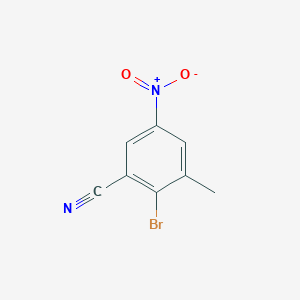
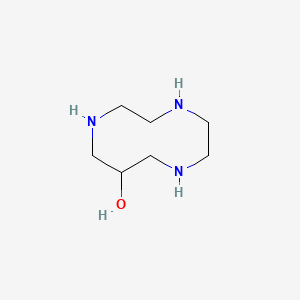
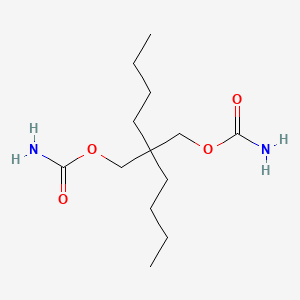






![3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13110674.png)
